molecular formula C9H6F3N B11910890 2-(Difluoromethyl)-7-fluoro-1H-indole

2-(Difluoromethyl)-7-fluoro-1H-indole

Katalognummer: B11910890
Molekulargewicht: 185.15 g/mol
InChI-Schlüssel: RSDXBKRSNTZOEN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Difluoromethyl)-7-fluoro-1H-indole is a fluorinated heterocyclic compound that has garnered significant interest due to its unique chemical properties and potential applications in various fields. The presence of both difluoromethyl and fluoro groups in the indole structure imparts distinct physicochemical characteristics, making it a valuable compound in medicinal chemistry and material science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One common method is the difluoromethylation of pre-functionalized indole derivatives using difluoromethylating agents such as TMSCF2H (trimethylsilyl difluoromethyl) under metal-free conditions . This approach offers good functional group tolerance and operational simplicity.

Industrial Production Methods: Industrial production of 2-(Difluoromethyl)-7-fluoro-1H-indole may involve large-scale difluoromethylation processes using advanced catalytic systems. Metal-based methods, such as those employing copper or palladium catalysts, can efficiently transfer difluoromethyl groups to the indole core . These methods are optimized for high yield and scalability, making them suitable for industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions: 2-(Difluoromethyl)-7-fluoro-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Cross-Coupling: Palladium or copper catalysts in the presence of ligands and bases.

Major Products: The major products formed from these reactions include various substituted indole derivatives, which can be further functionalized for specific applications.

Wissenschaftliche Forschungsanwendungen

2-(Difluoromethyl)-7-fluoro-1H-indole has a wide range of scientific research applications:

Vergleich Mit ähnlichen Verbindungen

    2-(Trifluoromethyl)-7-fluoro-1H-indole: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

    2-(Difluoromethyl)-5-fluoro-1H-indole: Similar structure but with the fluoro group at a different position.

    2-(Difluoromethyl)-7-chloro-1H-indole: Similar structure but with a chloro group instead of a fluoro group.

Uniqueness: 2-(Difluoromethyl)-7-fluoro-1H-indole is unique due to the specific positioning of the difluoromethyl and fluoro groups, which imparts distinct electronic and steric properties. This unique arrangement enhances its potential for specific biological interactions and applications in material science .

Eigenschaften

Molekularformel

C9H6F3N

Molekulargewicht

185.15 g/mol

IUPAC-Name

2-(difluoromethyl)-7-fluoro-1H-indole

InChI

InChI=1S/C9H6F3N/c10-6-3-1-2-5-4-7(9(11)12)13-8(5)6/h1-4,9,13H

InChI-Schlüssel

RSDXBKRSNTZOEN-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C(=C1)F)NC(=C2)C(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.